
Butanetetrone, bis(2,4,6-trimethylphenyl)-
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Overview
Description
Butanetetrone, bis(2,4,6-trimethylphenyl)-, also known as Butanetetrone, bis(2,4,6-trimethylphenyl)-, is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via 1H NMR should reveal aromatic proton splitting patterns consistent with mesityl symmetry.
Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- NMR : 13C NMR identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).
- IR : Strong carbonyl stretching vibrations (~1700–1750 cm−1) confirm the tetrone structure.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C27H33B, exact mass 352.53612 inferred from analogous compounds ).
- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .
Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.
Advanced Research Questions
Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .
Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.
- In Situ Monitoring : Use 19F NMR or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .
- Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).
Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?
- Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF4) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .
Properties
CAS No. |
19909-65-0 |
---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
InChI |
InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
OKPHOCZMMHASKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Key on ui other cas no. |
19909-65-0 |
Synonyms |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
Origin of Product |
United States |
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